
Suc-Gly-Phe-Gly-pNA
Overview
Description
Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for its role as a chromogenic substrate for proteases such as chymotrypsin and Streptomyces griseus protease B. The release of p-nitroaniline upon enzymatic cleavage allows for the quantification of protease activity through colorimetric assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Phe-Gly-pNA typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate peptide bond formation. The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maintain the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Suc-Gly-Phe-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and glycine residues results in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteases such as chymotrypsin and Streptomyces griseus protease B. The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is released upon cleavage of the peptide bond. This product is easily quantifiable due to its distinct yellow color .
Scientific Research Applications
Enzyme Activity Assays
Suc-Gly-Phe-Gly-pNA serves as a substrate for several proteolytic enzymes, particularly serine proteases such as chymotrypsin and Streptomyces griseus protease B. The enzymatic cleavage of this substrate releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This property makes it an effective tool for measuring enzyme activity and studying enzyme kinetics.
- Mechanism : The specific peptide bond between phenylalanine and glycine is cleaved by the enzyme, leading to the release of p-nitroaniline. The increase in absorbance correlates with the enzyme's activity, providing insights into its kinetic parameters such as and .
Drug Development
In pharmaceutical research, this compound is employed to evaluate the efficacy of potential drug candidates targeting proteolytic enzymes. By using this substrate in high-throughput screening assays, researchers can identify promising therapeutic agents that inhibit or activate specific proteases involved in various diseases.
- Example : Studies have shown that modifications to the amino acid sequence can influence binding affinities and catalytic efficiencies with different enzymes, aiding in the design of more effective drugs .
Biochemical Research
The compound is valuable for studying protein interactions and functions. It helps researchers understand cellular processes and signaling pathways by providing a means to investigate how proteins interact with their substrates.
- Applications : this compound can be used in studies involving molecular dynamics simulations and kinetic assays to elucidate enzyme-substrate interactions .
Diagnostic Tools
This compound can be integrated into diagnostic assays for diseases related to enzyme dysfunction. Its ability to provide sensitive and specific detection methods makes it a useful tool in clinical diagnostics.
- Utility : By measuring enzyme activity in biological samples, researchers can develop assays that help diagnose conditions associated with protease imbalances .
Biotechnology Applications
In biotechnology, this compound is utilized in recombinant protein production processes. It enhances yield and purity during purification stages, making it beneficial for producing therapeutic proteins.
- Impact : The use of this compound in biotechnological applications supports the efficient production of proteins by facilitating better purification strategies .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
Mechanism of Action
The mechanism of action of Suc-Gly-Phe-Gly-pNA involves its recognition and cleavage by specific proteases. The peptide substrate binds to the active site of the protease, where the peptide bond between phenylalanine and glycine is hydrolyzed. This reaction releases p-nitroaniline, which can be detected colorimetrically. The molecular targets of this compound are the active sites of proteases, and the pathways involved include proteolytic cleavage and subsequent release of chromogenic products .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another chromogenic substrate used for similar applications in protease assays.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and human pancreatic elastase, also used in enzyme kinetics studies.
N-Benzoyl-L-tyrosine p-nitroanilide: Used in the study of protease activity, particularly for enzymes like trypsin.
Uniqueness
Suc-Gly-Phe-Gly-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate quantification of protease activity, making it a valuable tool in various biochemical and medical research applications .
Biological Activity
Suc-Gly-Phe-Gly-pNA (N-succinyl-glycyl-glycyl-phenylalanine-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays to study proteolytic enzymes. This compound is particularly significant for its role as a substrate for serine proteases, such as chymotrypsin and Streptomyces griseus protease B. The biological activity of this compound is primarily characterized by its hydrolysis, leading to the release of the chromogenic agent p-nitroaniline (pNA), which can be quantitatively measured.
Chemical Structure and Properties
This compound consists of:
- Succinyl Group : Enhances solubility and stability.
- Amino Acid Sequence : Glycine, Phenylalanine, Glycine.
- p-Nitroaniline Moiety : Acts as a chromogenic reporter.
The molecular formula for this compound is C₁₁H₁₄N₄O₄S, with a molecular weight of 286.31 g/mol. The compound exhibits a characteristic yellow color upon cleavage, which can be detected at a wavelength of 405 nm using spectrophotometry .
The primary biological activity of this compound involves its interaction with serine proteases. The mechanism can be summarized as follows:
- Enzyme Binding : The substrate binds to the active site of the serine protease.
- Cleavage : The enzyme cleaves the peptide bond between phenylalanine and glycine, releasing p-nitroaniline.
- Measurement : The increase in absorbance at 405 nm correlates with enzyme activity, allowing quantification.
This reaction can be represented as:
Applications in Research
This compound serves multiple purposes in biochemical research:
- Enzyme Kinetics : It is widely used to determine kinetic parameters like and for various proteases.
- Substrate Specificity Studies : Variations in the amino acid sequence allow researchers to study the specificity and catalytic mechanisms of different proteases .
- Clinical Diagnostics : Its application extends to clinical settings where protease activity may indicate disease states.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in protease research:
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Chymotrypsin Activity Measurement :
- In a study assessing chymotrypsin activity, researchers utilized this compound to evaluate enzyme kinetics under varying pH conditions. Results indicated optimal activity at pH 8.0, with a value of approximately 0.5 mM .
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Comparative Analysis with Other Substrates :
- A comparative study involving multiple chromogenic substrates demonstrated that this compound exhibited higher sensitivity for chymotrypsin compared to other substrates like Suc-Ala-Ala-Pro-Phe-pNA . This study provided insights into substrate-enzyme interactions and highlighted the importance of substrate design.
-
Molecular Dynamics Simulations :
- Molecular dynamics simulations have been employed to explore the binding affinities of this compound with various serine proteases. These simulations revealed that subtle changes in the peptide sequence could significantly alter interaction dynamics, emphasizing the compound's versatility .
Q & A
Basic Research Questions
Q. How is Suc-Gly-Phe-Gly-pNA synthesized and characterized for protease assays?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The N-terminal succinylation (Suc) and C-terminal para-nitroaniline (pNA) groups are added sequentially. Characterization requires HPLC purification (>95% purity) and mass spectrometry (MS) for molecular weight verification. Critical parameters include reaction temperature, coupling efficiency, and deprotection steps. Storage conditions (e.g., -20°C in anhydrous DMSO) must prevent hydrolysis .
Q. What spectrophotometric parameters are optimal for detecting pNA release in kinetic assays?
- Methodological Answer : pNA absorbs maximally at 405 nm (ε ≈ 9,900 M⁻¹cm⁻¹). Use a microplate reader or UV-Vis spectrophotometer with a temperature-controlled cuvette. Baseline correction is essential to account for background absorbance from buffers or enzyme preparations. For continuous assays, monitor absorbance every 10–30 seconds over 10–30 minutes, ensuring linearity in the initial velocity phase .
Advanced Research Questions
Q. How do researchers resolve contradictory kinetic data (e.g., Km variability) when using this compound across studies?
- Methodological Answer : Variability often stems from differences in assay conditions (pH, ionic strength) or enzyme purity. Standardize buffers (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl) and validate enzyme activity via SDS-PAGE or activity assays with a reference substrate. Include positive controls (e.g., known protease inhibitors) and report kinetic parameters (Km, Vmax) with standard deviations from triplicate runs .
Q. What experimental design principles apply when studying protease specificity using this compound?
- Methodological Answer : Use a factorial design to test substrate concentration ranges (0.1–10× Km) and competitive inhibitors. Include negative controls (e.g., heat-inactivated enzyme) and orthogonal validation (e.g., MALDI-TOF MS to confirm cleavage sites). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, such as probing the role of the Phe residue in substrate recognition .
Q. How can researchers optimize assay conditions to minimize non-specific hydrolysis of this compound?
- Methodological Answer : Perform a Design of Experiments (DoE) to evaluate pH (6.0–9.0), temperature (25–37°C), and ionic strength (0–150 mM NaCl). Use response surface methodology to identify optimal conditions. Pre-incubate the substrate with the enzyme buffer to assess baseline stability. Add protease inhibitors (e.g., PMSF) to reaction mixtures if non-target proteases are present .
Q. What advanced techniques elucidate the structural basis of this compound recognition by proteases?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model substrate-enzyme interactions, focusing on the Phe-Gly cleavage site. Validate predictions via site-directed mutagenesis of protease active-site residues (e.g., Ser195 in chymotrypsin). Pair kinetic data with X-ray crystallography or cryo-EM structures to correlate binding affinity with conformational changes .
Q. Literature and Data Management
Q. How to conduct a systematic review of this compound applications in protease research?
- Methodological Answer : Use databases like PubMed, Web of Science, and SciFinder with search terms: ("this compound" OR "chromogenic substrate") AND ("protease kinetics" OR "enzyme assay"). Apply inclusion criteria (e.g., peer-reviewed studies from 2000–2025) and exclude non-quantitative data. Use tools like PRISMA flow diagrams to document screening processes. Critically evaluate methodological rigor (e.g., sample size, statistical methods) .
Q. What protocols ensure reproducibility when handling this compound in multi-lab studies?
- Methodological Answer : Standardize substrate aliquoting (e.g., 10 mM stock in DMSO), storage (-80°C, desiccated), and thawing protocols (ice bath). Validate purity via HPLC before each experiment. Share detailed metadata, including supplier lot numbers and equipment calibration records. Use platforms like Zenodo to archive raw absorbance datasets .
Q. Future Directions
Q. How can unexpected cleavage patterns of this compound inform follow-up studies?
- Methodological Answer : If cleavage occurs at non-target sites (e.g., Gly-Phe), hypothesize alternative protease isoforms or allosteric regulation. Design mutant substrates (e.g., Suc-Gly-Ala-Gly-pNA) to probe specificity. Use transcriptomics/proteomics to identify co-expressed proteases in the biological system studied .
Q. What are best practices for presenting kinetic data in publications?
- Methodological Answer : Include Lineweaver-Burk or Michaelis-Menten plots with error bars. Tabulate Km, Vmax, and kcat values alongside buffer conditions. Use appendices for raw data (e.g., time vs. absorbance curves) and statistical analyses (e.g., ANOVA results). Follow ICMJE guidelines for chemical nomenclature and dataset accessibility .
Properties
IUPAC Name |
(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHICHMUSRMLOH-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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